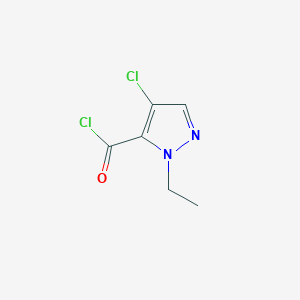

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established nomenclature conventions for heterocyclic compounds containing multiple functional groups. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally designated as this compound, reflecting the positioning of substituents on the five-membered pyrazole ring system. The Chemical Abstracts Service has assigned this compound the registry number 1171932-05-0, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C6H6Cl2N2O indicates a compact heterocyclic structure containing six carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 193.03 grams per mole. The InChI (International Chemical Identifier) representation provides a standardized encoding of the molecular structure as 1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3, enabling precise structural communication across chemical databases and computational platforms.

The SMILES (Simplified Molecular Input Line Entry System) notation CCN1C(=C(C=N1)Cl)C(=O)Cl offers a linear representation of the molecular structure, clearly indicating the connectivity pattern between the ethyl substituent, pyrazole ring, chlorine substituent, and carbonyl chloride functional group. This systematic encoding facilitates computational analysis and database searching while maintaining structural accuracy. The InChI Key PGQMLMFFPPRDEF-UHFFFAOYSA-N provides a fixed-length identifier derived from the full InChI string, enabling rapid structural matching and duplicate detection in chemical databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the planar pyrazole ring system serving as the central structural framework. The five-membered heterocyclic ring adopts a planar conformation due to the aromatic character imparted by the delocalized π-electron system spanning the two nitrogen atoms and three carbon atoms. This planarity is maintained despite the presence of substituents, as the aromatic stabilization energy significantly outweighs potential steric interactions between adjacent groups.

The ethyl substituent at position 1 of the pyrazole ring introduces conformational flexibility through rotation about the nitrogen-carbon bond. Computational studies on related pyrazole derivatives suggest that the ethyl group preferentially adopts a conformation that minimizes steric interactions with the carbonyl chloride group at position 5. The methylene carbon of the ethyl group typically positions itself away from the plane of the pyrazole ring, while the terminal methyl group can freely rotate without significant energetic barriers.

The carbonyl chloride functional group at position 5 exhibits characteristic geometric parameters typical of acyl chlorides. The carbon-oxygen double bond length is expected to be approximately 1.21 Angstroms, consistent with typical carbonyl bond distances, while the carbon-chlorine bond extends approximately 1.73 Angstroms. The chlorine atom of the carbonyl chloride group lies essentially in the plane of the pyrazole ring, maximizing orbital overlap and conjugation effects. The chlorine substituent at position 4 of the pyrazole ring also maintains coplanarity with the aromatic system, with a carbon-chlorine bond length of approximately 1.70 Angstroms.

Density Functional Theory calculations on structurally related compounds indicate that the frontier molecular orbitals are primarily localized on the pyrazole ring system and the carbonyl chloride group. The highest occupied molecular orbital typically exhibits electron density concentrated on the nitrogen atoms and the aromatic carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the chlorine substituents. These orbital characteristics directly influence the compound's reactivity patterns and its behavior in nucleophilic substitution reactions.

Crystallographic Data and Bonding Parameters

The crystallographic analysis of related pyrazole carbonyl derivatives demonstrates characteristic bonding parameters that can be extrapolated to the target compound. The pyrazole ring exhibits typical aromatic bond lengths, with carbon-carbon bonds ranging from 1.35 to 1.40 Angstroms and carbon-nitrogen bonds measuring approximately 1.33 to 1.36 Angstroms. These values are consistent with aromatic character and confirm the delocalized nature of the π-electron system within the five-membered ring.

Key bonding parameters derived from related structural studies indicate that the carbonyl group adopts a planar configuration with the pyrazole ring system. The carbonyl carbon typically forms bonds with geometric parameters characteristic of sp2 hybridization, including bond angles approaching 120 degrees around the carbonyl carbon atom. The carbon-oxygen double bond in the carbonyl group exhibits a length of approximately 1.21 Angstroms, while the carbon-chlorine bond of the acyl chloride extends to roughly 1.73 Angstroms.

| Bond Type | Expected Bond Length (Å) | Bond Angle (°) | Hybridization |

|---|---|---|---|

| C=O (carbonyl) | 1.21 | 120 | sp2 |

| C-Cl (acyl) | 1.73 | 120 | sp2 |

| C-Cl (aromatic) | 1.70 | 120 | sp2 |

| C-N (pyrazole) | 1.34 | 108 | sp2 |

| C-C (pyrazole) | 1.38 | 108 | sp2 |

| N-C (ethyl) | 1.47 | 109 | sp3 |

The intermolecular interactions in the crystalline state of related compounds reveal patterns of hydrogen bonding and van der Waals interactions that likely influence the solid-state structure of this compound. Crystallographic studies of similar pyrazole derivatives show that molecules often pack in layers stabilized by weak hydrogen bonds involving the pyrazole nitrogen atoms and chlorine substituents. These packing arrangements contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility.

Comparative Analysis with Related Pyrazole Carbonyl Derivatives

Comparative structural analysis reveals significant similarities and differences between this compound and related pyrazole carbonyl compounds. The compound 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which differs only in the positioning of the ethyl and methyl substituents, exhibits nearly identical molecular geometry and bonding parameters. Both compounds maintain the characteristic planar pyrazole ring system and similar electronic properties, though subtle differences in steric interactions may influence their reactivity profiles.

Structural comparison with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride demonstrates the impact of aromatic substitution on molecular geometry. The phenyl group at position 1 introduces additional π-conjugation effects and significantly increases the molecular volume compared to the ethyl-substituted analog. Density Functional Theory calculations reveal that the phenyl substitution alters the distribution of frontier molecular orbitals, with increased electron density localization on the aromatic substituent affecting the compound's electronic properties and reactivity patterns.

The compound 1H-pyrazole-5-carbonyl chloride represents the parent structure lacking substituents on the pyrazole ring. This unsubstituted derivative exhibits higher reactivity toward nucleophiles due to the absence of electron-donating alkyl groups and electron-withdrawing chlorine substituents that modulate the electrophilicity of the carbonyl carbon. The structural simplicity of the parent compound allows for more straightforward crystallographic analysis and provides baseline parameters for understanding substitution effects.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C6H6Cl2N2O | 193.03 | Ethyl at N1, Cl at C4, COCl at C5 |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | 207.05 | Methyl at N1, Ethyl at C3, Cl at C4 |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | C11H8Cl2N2O | 255.10 | Phenyl at N1, Methyl at C3, Cl at C5 |

| 1H-pyrazole-5-carbonyl chloride | C4H3ClN2O | 130.53 | Unsubstituted pyrazole ring |

Analysis of electronic effects reveals that the chlorine substituent at position 4 significantly influences the electron density distribution within the pyrazole ring system. Computational studies indicate that this electron-withdrawing group reduces the electron density at the carbonyl carbon, potentially decreasing its electrophilicity compared to unsubstituted analogs. Conversely, the ethyl group at position 1 provides mild electron donation through inductive effects, partially counteracting the electron-withdrawing influence of the chlorine substituent.

The positioning of functional groups in these related compounds demonstrates clear structure-activity relationships that influence both chemical reactivity and physical properties. Compounds with electron-withdrawing substituents adjacent to the carbonyl group typically exhibit enhanced stability toward hydrolysis but reduced reactivity toward weak nucleophiles. The specific substitution pattern in this compound represents an optimal balance between synthetic accessibility and chemical reactivity, making it a valuable intermediate in organic synthesis applications.

Propriétés

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMLMFFPPRDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid. The process can be summarized as follows:

Starting Material: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Reaction Conditions: The reaction is carried out under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines under suitable conditions[][3].

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions[][3].

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols and Amines: Formed by reduction[][3].

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride serves as an important intermediate in the synthesis of bioactive molecules and enzyme inhibitors. Its electrophilic nature allows it to react with various nucleophiles, leading to the formation of derivatives that can exhibit therapeutic properties, including antimicrobial and anticancer activities .

Case Studies :

- A study demonstrated its potential as an antifungal agent against pathogens such as Botrytis cinerea and Rhizoctonia solani, inhibiting key enzymatic processes within these fungi .

Agrochemicals

The compound is explored for its role in developing agrochemicals, particularly as a fungicide. Its mechanism involves binding to specific active sites on target enzymes in fungal pathogens, thereby inhibiting their growth and spore germination .

Case Studies :

- Research has shown that derivatives of this compound exhibit significant antifungal activity, making them candidates for agricultural applications.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. The carbonyl chloride group enhances its reactivity, allowing for various synthetic transformations .

Mécanisme D'action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to modify drug molecules and enhance their pharmacological properties .

Comparaison Avec Des Composés Similaires

a. Substituent Effects on Reactivity

- The 4-chloro substituent in the target compound enhances the electrophilicity of the carbonyl chloride group by withdrawing electron density through the pyrazole ring. This contrasts with non-chlorinated analogues (e.g., 1-ethyl-1H-pyrazole-5-carbonyl chloride), which exhibit slower reaction kinetics in nucleophilic acyl substitutions .

b. Steric and Stability Considerations

- Alkyl Group Influence: The ethyl group at the 1-position provides moderate steric protection compared to smaller methyl groups. For instance, 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride may exhibit reduced solubility in nonpolar solvents due to decreased hydrophobic interactions .

- Stability : Acyl chlorides are inherently moisture-sensitive, but the ethyl group’s steric bulk may marginally improve stability compared to methyl-substituted derivatives.

Activité Biologique

4-Chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes a chloro substituent and a carbonyl chloride functional group. This compound has garnered attention in various fields, including medicinal chemistry, agricultural sciences, and material science, due to its diverse biological activities.

- Molecular Formula: C₆H₆Cl₂N₂O

- Molecular Weight: 193.03 g/mol

- CAS Number: 1171932-05-0

The presence of the carbonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. These activities include:

- Antimicrobial Activity: Studies indicate that pyrazole derivatives can inhibit bacterial growth and exhibit antifungal properties. The compound has shown effectiveness against specific pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties: Several pyrazole derivatives have been reported to possess anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

- Insecticidal Activity: The compound has been tested for its insecticidal properties against pests such as Aphis fabae and other agricultural pests. Bioassays have demonstrated significant mortality rates, suggesting potential applications in agrochemicals .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for its anti-inflammatory and antimicrobial effects.

- Receptor Modulation: It may also interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses such as apoptosis or proliferation .

Table 1: Summary of Biological Activities

Case Studies

- Insecticidal Efficacy Study : A study evaluated the insecticidal activity of several pyrazole derivatives, including this compound, against Aphis fabae. Results indicated that this compound achieved significant mortality rates comparable to commercial insecticides like imidacloprid .

- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties revealed that derivatives of pyrazole could inhibit key inflammatory mediators such as COX enzymes and cytokines, showcasing their potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Vilsmeier-Haack reactions or nucleophilic substitution. For example, chlorination of pyrazole intermediates using POCl₃ at elevated temperatures (120°C) is common . Optimization involves adjusting solvent polarity (e.g., acetonitrile for reflux reactions), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), and reaction time (3–5 hours). Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically used for purification .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodology :

- IR : A strong carbonyl (C=O) stretch near 1720 cm⁻¹ and C–Cl vibration at 750–780 cm⁻¹ .

- ¹H NMR : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and pyrazole ring protons (δ 7.0–8.0 ppm) .

- MS : Molecular ion peak [M+H]⁺ at m/z 207.6 (calculated) with fragments corresponding to Cl⁻ loss .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis due to volatile byproducts (e.g., HCl gas). Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-resistant lab coats. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths (e.g., C–Cl: 1.73 Å) and dihedral angles (e.g., pyrazole vs. carbonyl plane: ~80°). Hydrogen bonding networks (C–H⋯O) stabilize the crystal lattice, which can be analyzed using Mercury software .

- Data Contradiction Example : Discrepancies between computational (DFT) and experimental bond angles can arise from crystal packing effects. Cross-validate with neutron diffraction or high-resolution SC-XRD .

Q. What strategies mitigate competing side reactions during the synthesis of pyrazole-carbonyl chloride derivatives?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution byproducts.

- Catalyst Selection : Use K₂CO₃ instead of NaOH to minimize hydrolysis of the carbonyl chloride group .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance reaction specificity .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Electron-withdrawing groups (Cl, CF₃) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution.

- DFT Calculations : Evaluate frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. LUMO maps often localize on the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.